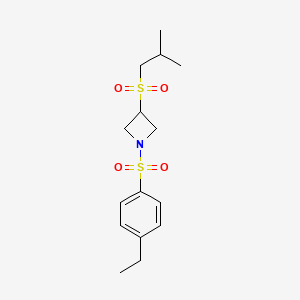

1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

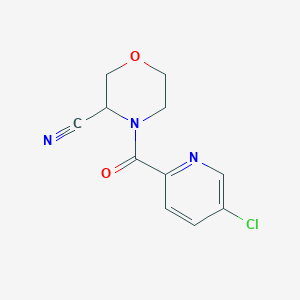

The compound “1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule that contains an azetidine ring, which is a type of heterocyclic compound. It also contains sulfonyl groups attached to ethylphenyl and isobutyl groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These properties would depend on the exact structure of the compound and could be determined through various experimental techniques .科学的研究の応用

Synthetic Applications

One study reports on the gold(I)-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives. This process demonstrates a cyclization/nucleophilic substitution/elimination mechanism, highlighting the compound's utility in the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Pertschi et al., 2017).

Material Science

Another study focuses on the comparison of anionic ring-opening polymerizations of N-(Alkylsulfonyl)azetidines. It explores how alkyl sulfonyl substitution impacts the polymerization process, leading to poly(N-sulfonylazetidine)s, which serve as precursors to valuable polyimines. This research is significant for materials science, offering insights into the synthesis of novel polymers with potential applications in various industrial sectors (Rowe et al., 2019).

Biomedical Research

Research on sulfonamide antibiotics has led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. By targeting sulfonamide antibiotic congeners, this method demonstrates the compound's role in enhancing food safety and quality control in the agricultural sector (Adrián et al., 2009).

Antimicrobial and Antitumor Activities

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, synthesized through the reaction of sulfonamide derivatives, showed significant antimicrobial activities. This indicates the compound's potential in the development of new antimicrobial agents (Alsaedi et al., 2019).

Additionally, sulfonamide derivatives have been synthesized for the evaluation of their anticancer and radiosensitizing properties, demonstrating the compound's relevance in cancer research and therapy (Ghorab et al., 2015).

Safety and Hazards

特性

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-4-13-5-7-14(8-6-13)22(19,20)16-9-15(10-16)21(17,18)11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWLYLHYYAHBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)

![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)

![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)

![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)

![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)